5-Cyclopropoxy-6-methylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
5-Cyclopropoxy-6-methylpyridin-2-amine can be compared with other pyridine derivatives such as 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique cyclopropoxy group in this compound provides distinct properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11) |
InChI Key |
NPDWIHWVLYVUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)OC2CC2 |
Origin of Product |
United States |
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